Stereochemical Identity: Trans Configuration Confers Distinct 3D Pharmacophore Geometry vs. Cis Diastereomer
The trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride (CAS 156113-56-3) bears the 1,2,3-triazole and hydroxyl groups on opposite faces of the pyrrolidine ring. The cis diastereomer—(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol (CAS 1909293-49-7) or its enantiomer (3S,4S, CAS 749181-88-2)—positions both substituents on the same face . While no published head-to-head biological comparison of the trans and cis forms exists for this exact scaffold, the dihedral angle difference between the two configurations imposes a distinct spatial relationship between the hydroxyl hydrogen-bond donor and the triazole N2/N3 acceptor atoms. In the broader pyrrolidine-triazole class, the trans configuration in the CCR1 antagonist series (Merritt et al., 2010) was associated with a specific chemotaxis inhibition profile (IC₅₀ = 2.9 nM for the optimized trans-1,3,4-triazole-lead 7) that was lost when the scaffold geometry was altered [1].
| Evidence Dimension | Stereochemical configuration (trans vs. cis) – spatial orientation of pharmacophoric groups |
|---|---|
| Target Compound Data | Trans configuration: triazole at C4 and hydroxyl at C3 on opposite pyrrolidine faces (CAS 156113-56-3). Predicted pKa = 13.74 ± 0.40; density = 1.63 ± 0.1 g/cm³ (free base) . |
| Comparator Or Baseline | Cis configuration: (3R,4R)- or (3S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol (CAS 1909293-49-7 / 749181-88-2). Same molecular formula (C₆H₁₀N₄O) but distinct 3D geometry. |
| Quantified Difference | No direct head-to-head IC₅₀ data available for this specific scaffold. In the related pyrrolidine-triazole CCR1 series, stereochemical changes in the core scaffold altered chemotaxis potency by >10-fold (e.g., compound 7 IC₅₀ = 2.9 nM vs. compound 4 IC₅₀ = 78 nM), demonstrating the sensitivity of biological activity to scaffold geometry [1]. |
| Conditions | Structural comparison by SMILES notation and computed 3D conformer analysis (PubChem). Biological context: CCR1 chemotaxis assay in human THP-1 cells (Merritt et al. 2010). |
Why This Matters
The trans configuration ensures a defined and reproducible pharmacophore geometry; procurement of the incorrect diastereomer will introduce a different spatial presentation of the same functional groups, confounding SAR interpretation.
- [1] Merritt, J. R., et al. (2010). Novel pyrrolidine heterocycles as CCR1 antagonists. Bioorg. Med. Chem. Lett., 20(18), 5477–5479. https://doi.org/10.1016/j.bmcl.2010.07.082 View Source
